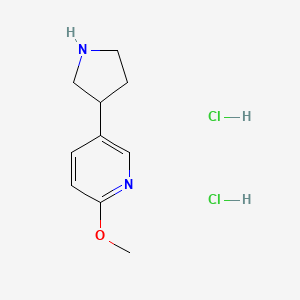
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
准备方法
The synthesis of 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
化学反应分析
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding amines.
科学研究应用
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-5-(pyrrolidin-2-yl)pyridine: This compound has a similar structure but differs in the position of the pyrrolidine ring.
3-Methoxypyridine: Another related compound with a methoxy group at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and pyrrolidine compounds exhibit significant antimicrobial properties. For instance, pyridine alkaloids have shown broad-spectrum activity against various pathogens, suggesting that this compound may also possess similar properties .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Pyridine derivative A | 0.0039 | S. aureus |
| Pyridine derivative B | 0.025 | E. coli |
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of pyridine derivatives. In studies involving neuroprotection assays, compounds similar to this compound demonstrated protective effects against neuronal cell death, indicating a possible application in treating neurodegenerative diseases .
Table 2: Neuroprotective Activity
| Compound | LDH (%) | MTT (%) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 32 | 32.9 |
| Compound B | 38 | TBD |
The mechanism by which this compound exerts its effects is likely related to its interaction with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The presence of the methoxy group may enhance binding affinity and bioavailability, while the pyrrolidine ring can facilitate interactions through hydrogen bonding and steric effects .
Case Studies
- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have shown that administration of this compound resulted in reduced markers of oxidative stress and apoptosis.
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli, demonstrating significant inhibition at low concentrations.
属性
CAS 编号 |
1909335-96-1 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.69 g/mol |
IUPAC 名称 |
2-methoxy-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;/h2-3,7,9,11H,4-6H2,1H3;1H |
InChI 键 |
GKPLQWDJIHWQKJ-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)C2CCNC2.Cl.Cl |
规范 SMILES |
COC1=NC=C(C=C1)C2CCNC2.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















